molecular formula C19H18N4O2 B12161137 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12161137
M. Wt: 334.4 g/mol
InChI Key: ZDXYXGYQOMEIEN-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with phenyl and dimethoxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a catalyst such as acetic acid to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, solvent-free conditions, or environmentally friendly solvents such as ethanol. The reaction times and temperatures are carefully controlled to ensure the efficient formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and dimethoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18N4O2/c1-24-17-9-8-14(10-18(17)25-2)16-11-15(13-6-4-3-5-7-13)22-19-20-12-21-23(16)19/h3-12,16H,1-2H3,(H,20,21,22)

InChI Key

ZDXYXGYQOMEIEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4)OC

Origin of Product

United States

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